molecular formula C5H7F2NO B15301201 (2S)-4,4-difluoropyrrolidine-2-carbaldehyde

(2S)-4,4-difluoropyrrolidine-2-carbaldehyde

Cat. No.: B15301201
M. Wt: 135.11 g/mol
InChI Key: QMVXXBYNRQSGCK-BYPYZUCNSA-N
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Description

(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde is a fluorinated pyrrolidine derivative characterized by its stereospecific S-configuration at the 2nd position, a difluoro substitution at the 4th position, and an aldehyde functional group at the 2nd carbon (Figure 1). This compound is of significant interest in medicinal chemistry due to its role as a chiral building block in synthesizing bioactive molecules, particularly protease inhibitors and antiviral agents . The difluoro substitution enhances metabolic stability and influences ring conformation, while the aldehyde group enables diverse reactivity, such as nucleophilic additions or condensations .

Properties

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carbaldehyde

InChI

InChI=1S/C5H7F2NO/c6-5(7)1-4(2-9)8-3-5/h2,4,8H,1,3H2/t4-/m0/s1

InChI Key

QMVXXBYNRQSGCK-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](NCC1(F)F)C=O

Canonical SMILES

C1C(NCC1(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must ensure high yield and purity of the compound, often requiring multiple purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid

    Reduction: (2S)-4,4-Difluoropyrrolidine-2-methanol

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used

Scientific Research Applications

(2S)-4,4-Difluoropyrrolidine-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including fluorinated analogs of natural products.

    Biological Studies: Researchers use it to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industrial Applications: It is employed in the development of agrochemicals and materials science for creating novel fluorinated materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-4,4-difluoropyrrolidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and alter its electronic properties, influencing its biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₅H₇F₂NO
  • Molecular Weight : 147.11 g/mol
  • Melting Point : 45–48°C (estimated)
  • Solubility : Miscible in polar aprotic solvents (e.g., DMF, DMSO) .

Comparison with Structurally Similar Compounds

This section compares (2S)-4,4-difluoropyrrolidine-2-carbaldehyde with three analogs: pyrrolidine-2-carbaldehyde , (2S)-4-fluoropyrrolidine-2-carbaldehyde , and (2R)-4,4-difluoropyrrolidine-2-carbaldehyde .

Structural and Electronic Differences

Compound Substituents Stereochemistry Electrophilicity (Aldehyde Carbon)
This compound 4,4-diF S-configuration High (due to electron-withdrawing F)
Pyrrolidine-2-carbaldehyde No substituents Racemic Moderate
(2S)-4-Fluoropyrrolidine-2-carbaldehyde 4-monoF S-configuration Moderate
(2R)-4,4-Difluoropyrrolidine-2-carbaldehyde 4,4-diF R-configuration High

The difluoro substitution at the 4th position increases ring planarity and reduces basicity compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine enhances the electrophilicity of the aldehyde group, accelerating reactions like imine formation .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL)
This compound 147.11 0.82 12.5
Pyrrolidine-2-carbaldehyde 99.13 -0.34 32.0
(2S)-4-Fluoropyrrolidine-2-carbaldehyde 129.11 0.45 18.7

The difluoro analog exhibits higher lipophilicity (LogP = 0.82) compared to mono-fluoro (LogP = 0.45) and non-fluorinated (LogP = -0.34) derivatives, influencing membrane permeability and bioavailability .

Pharmaceutical Relevance

This compound is a key intermediate in synthesizing HCV NS3/4A protease inhibitors, where its difluoro substitution improves target binding affinity by 15% compared to non-fluorinated analogs .

Comparison with Non-Pyrrolidine Analogs

While unrelated to pyrimidine derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid (), the difluoro-pyrrolidine scaffold offers distinct advantages in conformational rigidity and chiral resolution over six-membered heterocycles .

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